molecular formula C20H16FNO5 B2939271 (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate CAS No. 622794-52-9

(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Cat. No. B2939271
CAS RN: 622794-52-9
M. Wt: 369.348
InChI Key: NXIZCGDURIVTAD-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C20H16FNO5 and its molecular weight is 369.348. The purity is usually 95%.
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Scientific Research Applications

1. Interaction Analysis in Derivatives of 1,2,4-Triazoles

In a study focusing on biologically active 1,2,4-triazole derivatives, researchers synthesized compounds with fluoro and chloro derivatives, such as the fluoro derivative (E)-3-(4-fluoro-3-phenoxyphenyl)-4-((4-fluorobenzylidene)amino)-1-(morpholinomethyl)-1H-1,2,4-triazole-5(4H)-thione. The analysis involved various thermal techniques and quantum mechanical calculations, highlighting different intermolecular interactions like C–H⋯O and C–H⋯π, relevant to understanding molecular structures and properties Shukla et al., 2014.

2. Discovery of Novel GPR39 Agonists

A study identified kinase inhibitors as novel GPR39 agonists, one of which included a morpholine moiety, specifically 3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine. The research highlighted the role of zinc as an allosteric potentiator in the activation of GPR39, providing insights into the interaction of small molecules with G protein–coupled receptors Sato et al., 2016.

3. Antimicrobial Activity of Linezolid-like Molecules

A study on 3-Fluoro-4-(morpholin-4-yl)aniline derivatives revealed their significant antitubercular activities. This research contributes to the understanding of novel compounds and their potential in antimicrobial applications, particularly against tuberculosis Başoğlu et al., 2012.

4. Synthesis and Antifungal Activity of Benzimidazol-2-ylcyanoketone Oxime Ethers

In a study on the synthesis of benzimidazol-2-ylcyanoketone oxime ethers containing a morpholine moiety, researchers found that some compounds exhibited higher antifungal activity compared to standard treatments. This is crucial for developing new antifungal agents Qu et al., 2015.

5. Sulfonamides and Carbamates with Antimicrobial Potency

A study synthesized new sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid. The compounds showed potent antimicrobial activity, suggesting their potential as effective antimicrobial agents Janakiramudu et al., 2017.

properties

IUPAC Name

[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO5/c21-14-3-1-2-13(10-14)11-18-19(23)16-5-4-15(12-17(16)27-18)26-20(24)22-6-8-25-9-7-22/h1-5,10-12H,6-9H2/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIZCGDURIVTAD-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)F)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)F)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

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